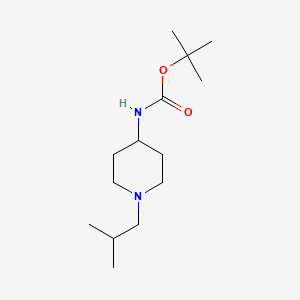

4-(N-BOC-Amino)-1-isobutylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUVANOLOWCXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693179 | |

| Record name | tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284584-48-0 | |

| Record name | tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(N-BOC-Amino)-1-isobutylpiperidine chemical properties

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-isobutylpiperidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a piperidine derivative of significant interest in medicinal chemistry and drug discovery. While this specific N-alkylated compound is a niche molecule, its properties, synthesis, and applications are best understood through the lens of its well-characterized parent compound, 4-(N-BOC-amino)piperidine. This guide synthesizes data from established sources with field-proven chemical principles to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction and Molecular Overview

This compound belongs to a class of substituted piperidines that serve as critical building blocks in the synthesis of complex molecular architectures. The core structure features a piperidine ring, a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The molecule is characterized by two key functional groups:

-

A tert-Butoxycarbonyl (BOC) protected amine at the C4 position: This protecting group strategy is fundamental in multi-step organic synthesis. It renders the primary amine nucleophilicity inert, allowing for selective modification at other sites. The BOC group can be readily removed under acidic conditions, unmasking the amine for subsequent coupling reactions.

-

An N-isobutyl group at the C1 position of the piperidine ring: The introduction of this alkyl group significantly influences the molecule's lipophilicity, steric profile, and metabolic stability. The isobutyl moiety can play a crucial role in modulating the binding affinity of a final drug candidate to its biological target.

The strategic combination of a protected nucleophile and a lipophilic side-chain makes this compound a versatile intermediate for constructing diverse chemical libraries aimed at various therapeutic targets.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Experimental data for this compound is not widely published. The properties are therefore calculated or extrapolated from its parent compound, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0).

| Property | Value (this compound) | Reference (tert-butyl piperidin-4-ylcarbamate) |

| CAS Number | 1354733-93-1 | 73874-95-0[1][2] |

| Molecular Formula | C₁₅H₃₀N₂O₂ | C₁₀H₂₀N₂O₂[1][2] |

| Molecular Weight | 270.42 g/mol | 200.28 g/mol [1] |

| Appearance | Predicted: Off-white to white crystalline powder | Off-white Crystalline Powder[3][4] |

| Melting Point | Not determined | 162-166 °C[3] |

| Boiling Point | Not determined | 80 °C at 0.05 mmHg[3] |

| Solubility | Predicted: Soluble in methanol, chloroform | Soluble in Chloroform (30 mg/ml)[2], Methanol[3] |

| pKa | Not determined | 12.39 ± 0.20 (Predicted)[3] |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound involves the N-alkylation of its precursor, 4-(N-BOC-amino)piperidine. Reductive amination is the preferred method due to its high efficiency, mild reaction conditions, and avoidance of harsh alkylating agents that could lead to quaternary ammonium salt byproducts.

Protocol: Synthesis via Reductive Amination

This protocol describes the reaction of 4-(N-BOC-amino)piperidine with isobutyraldehyde in the presence of a mild reducing agent.

Step 1: Imine Formation

-

To a solution of 4-(N-BOC-amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add isobutyraldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The reaction can be monitored by TLC or LC-MS.

Step 2: Reduction

-

Once imine formation is evident, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reagent is chosen for its mildness and selectivity, preventing the reduction of the BOC group's carbonyl.

-

Allow the reaction to stir at room temperature for 12-24 hours until the starting material is fully consumed.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue using silica gel column chromatography to obtain the final product as a pure solid.

Causality: The choice of NaBH(OAc)₃ is critical. Unlike stronger reducing agents like NaBH₄, it is less basic and does not require acidic conditions for the reduction, which could prematurely cleave the acid-labile BOC group. This self-validating system ensures high yield and purity of the desired N-alkylated product.

Caption: Experimental workflow for the synthesis of the title compound.

Spectral Characterization

While a definitive spectrum for the title compound requires experimental acquisition, its key spectral features can be reliably predicted based on its structure and data from its precursor.

-

¹H NMR: The spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the CH, and a doublet for the CH₂ adjacent to the nitrogen). The signals for the piperidine ring protons would be present, along with the large singlet around 1.4 ppm corresponding to the nine protons of the BOC group's t-butyl moiety.

-

¹³C NMR: The spectrum will display signals for the four distinct carbons of the isobutyl group, in addition to the carbons of the piperidine ring and the BOC group (the quaternary carbon and the carbonyl carbon).

-

IR Spectroscopy: Key peaks would include C-H stretching vibrations for the alkyl groups, an N-H stretching band from the carbamate, and a strong C=O stretching absorption around 1680-1700 cm⁻¹ characteristic of the BOC carbonyl group.[1][5]

Reactivity and Applications in Drug Development

Chemical Reactivity

The molecule's reactivity is dominated by the BOC-protected amine. This group is stable under a wide range of conditions but can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in an organic solvent. This deprotection unmasks the 4-amino group, making it available for various coupling reactions, such as:

-

Amide bond formation with carboxylic acids.

-

Urea formation with isocyanates.

-

Sulfonamide formation with sulfonyl chlorides.

-

Further reductive amination with aldehydes or ketones.

Applications

This compound is an advanced intermediate primarily used in the synthesis of potential therapeutic agents. The parent structure, 4-aminopiperidine, is a core component in numerous biologically active compounds. By providing a pre-functionalized version, this building block accelerates the drug discovery process.

Published research on related aminopiperidine structures highlights their use in developing:

-

Antiviral Agents: As building blocks for chemokine receptor 5 (CCR5) antagonists, which are a class of potent anti-HIV drugs.[2]

-

Antibacterial Agents: For the synthesis of novel inhibitors of bacterial type II topoisomerases, targeting a broad spectrum of bacteria.[2]

-

Enzyme Inhibitors: As starting materials for SIRT2 inhibitors, which have potential applications in neurodegenerative diseases and cancer.

-

PROTACs: Piperidine-based linkers are also explored in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[6]

The N-isobutyl group specifically helps in exploring the lipophilic pocket of target proteins, potentially enhancing binding affinity and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

Safety, Handling, and Storage

The safety profile of this compound is expected to be similar to its unalkylated precursor. It should be handled with appropriate care in a laboratory setting.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[7] Avoid contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7][9] For dusty conditions, an N95-type dust mask is recommended.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] The material can be air-sensitive.[3][10]

-

-

First Aid:

Seek medical attention if irritation persists or if you feel unwell.[7][8]

References

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Amino-1-Boc-piperidine CAS 87120-72-7. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

Sources

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 4. H30779.03 [thermofisher.com]

- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]

- 10. 4-Amino-1-Boc-piperidine CAS 87120-72-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Synthesis and Application of 4-(N-BOC-Amino)-1-isobutylpiperidine

This guide provides a comprehensive technical overview of tert-butyl (1-isobutylpiperidin-4-yl)carbamate, a substituted piperidine derivative of significant interest in medicinal chemistry. As this specific molecule is a synthetic target rather than a commercially available starting material, a dedicated CAS number is not cataloged in major chemical databases. Therefore, this document focuses on its synthesis from the key precursor, 4-(N-BOC-Amino)piperidine (CAS Number: 73874-95-0) , and its potential applications in drug discovery. We will explore its chemical properties, detailed synthetic protocols, and the strategic rationale behind its use as a versatile building block.

The target molecule, this compound, is structurally defined as a piperidine ring substituted at the 1-position with an isobutyl group and at the 4-position with an amino group protected by a tert-butoxycarbonyl (BOC) group. The core of this molecule is the readily available 4-(N-BOC-Amino)piperidine . Understanding the properties of this precursor is critical for developing a successful synthesis of the target derivative.

Table 1: Physicochemical Properties of the Key Precursor

| Property | Value | Source(s) |

| Chemical Name | tert-butyl N-piperidin-4-ylcarbamate | |

| Synonyms | 4-BOC-Aminopiperidine, 4-(N-BOC-Amino)piperidine | [1] |

| CAS Number | 73874-95-0 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 162-166 °C | [1] |

| Solubility | Soluble in Methanol. | [1] |

| pKa | 12.39 ± 0.20 (Predicted) | [1] |

| SMILES | CC(C)(C)OC(=O)NC1CCNCC1 | [2] |

Synthesis of this compound

The most efficient and common method for synthesizing N-alkylated piperidines is through reductive amination. This strategy offers high yields and operational simplicity, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides. The process involves the reaction of the secondary amine on the piperidine ring with an aldehyde (isobutyraldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Expert Rationale for Method Selection

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and selective reagent that does not reduce the aldehyde starting material but efficiently reduces the intermediate iminium ion. This selectivity prevents side reactions and simplifies the purification process. The reaction can be performed as a one-pot procedure at room temperature, making it highly practical for a research setting.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq, e.g., 1.0 g, 5.0 mmol) in dichloromethane (DCM, 25 mL), add isobutyraldehyde (1.2 eq, 0.55 mL, 6.0 mmol).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq, 1.59 g, 7.5 mmol) portion-wise over 10 minutes. Note: The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors.

The target molecule, this compound, is a valuable building block for constructing compound libraries for several reasons:

-

Vector for Diversity: The isobutyl group provides a lipophilic anchor, which can be crucial for interactions within hydrophobic pockets of target proteins.

-

Protected Amine Handle: The BOC-protected amine at the 4-position is stable to many reaction conditions. Upon successful synthesis of a molecular core, the BOC group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal a primary amine.[3]

-

Secondary Functionalization: This newly exposed primary amine serves as a key functionalization point for building diversity through amide bond formation, sulfonylation, or further reductive amination, allowing for extensive exploration of the surrounding chemical space. This approach is instrumental in establishing Structure-Activity Relationships (SAR).[4]

Piperidine derivatives are central to the development of therapeutics for CNS disorders, muscarinic M3 receptor antagonists for respiratory diseases, and agents targeting various other biological pathways.[5] The ability to synthetically elaborate on both the N1 and C4 positions of the piperidine ring makes compounds like this compound highly sought after in pharmaceutical research.[6][7]

Diagram of the Molecule's Role as a Scaffold

Caption: Role as a versatile scaffold in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the target compound is unavailable, a hazard assessment can be made based on its precursors and structural analogues.

-

Precursor Hazards: The precursor, 4-(N-BOC-Amino)piperidine, is classified as a skin and eye irritant and may cause respiratory irritation.

-

General Precautions: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[8]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of accidental contact, rinse the affected area with plenty of water.[9] Store the compound in a tightly sealed container in a dry, cool place.[1]

This self-validating protocol, grounded in established chemical principles, ensures that researchers can confidently synthesize and utilize this valuable compound while adhering to the highest standards of laboratory safety.

References

- Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96%.

- ChemBK. (2024). 4-AMINO-1-N-BOC-PIPERIDINE.

- Thermo Fisher Scientific. (n.d.). 4-Amino-1-Boc-piperidine, 97%.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.

- Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97%.

- ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.

- Alichem. (n.d.). 4-Amino-1-Boc-piperidine.

- PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov [CID 723833]

- ChemicalBook. (2025). 4-N-BOC-Aminopiperidine.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- BenchChem. (n.d.). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.

- BenchChem. (n.d.). Synthesis routes of 4-Amino-1-Boc-piperidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery.

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov [CID 1268291]

- The Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m.

- Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate.

- Cayman Chemical. (2023). Safety Data Sheet - 3,4-MDMA tert-butyl Carbamate.

- Chem-Impex. (n.d.). 4-N-Boc-amino-1-(pirrolidin-3-il)piperidina.

- ChemicalBook. (2025). TERT-BUTYL N-BENZYL-N-(PIPERIDIN-4-YL)CARBAMATE - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research.

- MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

Sources

- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.ie [fishersci.ie]

- 9. sigmaaldrich.com [sigmaaldrich.com]

4-(N-BOC-Amino)-1-isobutylpiperidine molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of 4-(N-BOC-Amino)-1-isobutylpiperidine

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drugs targeting the central nervous system, cancer, and infectious diseases, valued for their ability to impart favorable pharmacokinetic properties like improved solubility and metabolic stability.[1][3] This guide focuses on a specific, functionalized derivative: This compound .

As a novel compound, the first and most critical step in its characterization is the unambiguous determination of its molecular formula and, consequently, its precise molecular weight. This process is fundamental to all subsequent research and development, from confirming successful synthesis to ensuring purity and enabling correct dosage calculations in pharmacological studies.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the authoritative methodologies for verifying the molecular weight of this compound. We will move from theoretical calculation to the gold-standard experimental verification techniques of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis, explaining the causality behind each procedural choice to ensure a self-validating and trustworthy characterization workflow.

Part 1: Theoretical Physicochemical Characterization

Before experimental verification, the theoretical properties of the target molecule must be established. The structure of this compound consists of a central piperidine ring, an isobutyl group affixed to the ring nitrogen (position 1), and a tert-butyloxycarbonyl (BOC) protected amino group at position 4. The BOC group is a crucial feature in multi-step syntheses, as it prevents the amine from undergoing unwanted side reactions, allowing for precise molecular construction.[3][4]

Based on this structure, we can deduce the molecular formula and calculate the theoretical molecular weight.

-

Piperidine Ring (4-Amino): C₅H₁₁N₂

-

N-Isobutyl Group: C₄H₉

-

N-BOC Protecting Group: C₅H₉O₂

Combining these fragments yields the molecular formula C₁₄H₂₈N₂O₂ .

The calculated physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl (1-isobutylpiperidin-4-yl)carbamate | N/A (Constructed) |

| Molecular Formula | C₁₄H₂₈N₂O₂ | Calculated |

| Average Molecular Weight | 256.41 g/mol | Calculated |

| Monoisotopic Mass | 256.2151 Da | Calculated |

This calculated weight serves as the benchmark against which all experimental data will be compared.

Part 2: Experimental Verification of Molecular Weight

To confirm the theoretical calculations, a multi-pronged experimental approach is required. This ensures the highest degree of confidence in the compound's identity and purity. We will utilize High-Resolution Mass Spectrometry for precise mass determination and Elemental Analysis to confirm the atomic composition.

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the molecular weight of a novel compound.[5] Unlike low-resolution mass spectrometry, HRMS provides mass accuracy to within 5 parts per million (ppm), which is often sufficient to confirm a unique molecular formula.[6] We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. This is coupled with a Time-of-Flight (TOF) analyzer, which offers excellent resolution and mass accuracy.[7][8]

Protocol for ESI-TOF Mass Spectrometry:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer across the desired mass range using a known reference standard. Internal calibration (using a "lock mass" introduced concurrently with the analyte) is superior as it corrects for instrumental drift in real-time.[5]

-

Ionization: Introduce the sample into the ESI source. A positive ion mode is selected, as the nitrogen atoms in the piperidine ring are readily protonated. This will primarily generate the protonated molecular ion, [M+H]⁺.

-

Mass Analysis: The generated ions are accelerated into the TOF mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[9]

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the ion of interest.

Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the [M+H]⁺ ion. For C₁₄H₂₈N₂O₂, the theoretical monoisotopic mass is 256.2151 Da. Therefore, the expected [M+H]⁺ ion should appear at an m/z of 257.2229 . The instrument software will compare this experimental value to the theoretical value, and the mass error should be below 5 ppm to confidently assign the molecular formula.

Methodology 2: Elemental Analysis (Combustion Analysis)

Expertise & Rationale: While HRMS provides an extremely accurate mass, elemental analysis provides orthogonal validation by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound.[10] This allows for the calculation of the empirical formula—the simplest whole-number ratio of atoms in the molecule.[11][12] When the empirical formula mass is compared to the molecular weight determined by HRMS, the molecular formula can be unequivocally confirmed.[13][14]

Protocol for CHN Analysis:

-

Sample Preparation: Accurately weigh a small amount (typically 2-3 mg) of the highly purified, dried compound into a tin capsule.

-

Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen. This process converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

-

Separation and Detection: The resulting gases are passed through a separation column and measured by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.

Data Interpretation: The theoretical elemental composition for C₁₄H₂₈N₂O₂ is:

-

Carbon (C): (14 * 12.011) / 256.41 = 65.58%

-

Hydrogen (H): (28 * 1.008) / 256.41 = 10.99%

-

Nitrogen (N): (2 * 14.007) / 256.41 = 10.92%

The experimental results should fall within ±0.4% of these theoretical values to be considered a match.

Part 3: Data Synthesis and Workflow Visualization

The combination of theoretical calculations and two independent experimental methods provides a robust and self-validating system for molecular weight determination.

Summary of Expected Data

| Parameter | Theoretical Value | Expected Experimental Result | Method |

| Molecular Formula | C₁₄H₂₈N₂O₂ | Confirmed | HRMS + Elemental Analysis |

| Monoisotopic Mass | 256.2151 Da | 256.2151 ± 0.0013 Da (<5 ppm) | HRMS ([M+H]⁺ at 257.2229) |

| % Carbon | 65.58% | 65.58 ± 0.4% | Elemental Analysis |

| % Hydrogen | 10.99% | 10.99 ± 0.4% | Elemental Analysis |

| % Nitrogen | 10.92% | 10.92 ± 0.4% | Elemental Analysis |

Experimental Workflow Diagram

The logical flow for the definitive characterization of this compound is visualized below.

Caption: Workflow for molecular weight determination.

Conclusion

The definitive characterization of a novel chemical entity is a foundational requirement in scientific research, particularly within drug discovery. For this compound, the theoretical molecular weight, derived from its molecular formula C₁₄H₂₈N₂O₂, is 256.41 g/mol . This guide has outlined a robust, multi-faceted strategy to experimentally confirm this value with the highest degree of scientific integrity. By integrating the precise mass measurement from High-Resolution Mass Spectrometry with the compositional data from Elemental Analysis, researchers can establish a validated and trustworthy identity for this compound, enabling its confident use in subsequent stages of pharmaceutical development.

References

- Application of Mass Spectrometry on Small Molecule Analysis. (2022). National Taiwan University.

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Carnegie Mellon University. Available at: [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry? Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Available at: [Link]

-

Quora. (2024). Can the molecular formula be determined from an elemental analysis? Available at: [Link]

-

Sargent, M., & O'Connor, G. (2003). A Best Practice Guide for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]

-

Bio-techne. (n.d.). Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination. Available at: [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

-

University of Illinois. (n.d.). Percent Composition. Available at: [Link]

-

Chemistry LibreTexts. (2025). 10.13: Determining Molecular Formulas. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine-based drug discovery. Molecules, 19(5), 5476-5516. Available at: [Link]

-

Elsevier. (2017). Piperidine-Based Drug Discovery. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 7. Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination [en.biotech-pack.com]

- 8. zefsci.com [zefsci.com]

- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 12. percent_composition [westfield.ma.edu]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure Elucidation of 4-(N-BOC-Amino)-1-isobutylpiperidine

Abstract

4-(N-BOC-Amino)-1-isobutylpiperidine is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents due to its versatile piperidine scaffold.[1] The precise structural confirmation and purity assessment of this molecule are paramount to ensure the integrity of downstream synthetic operations and the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this compound. We will move beyond a simple recitation of techniques to explore the causal logic behind methodological choices, integrating chromatographic and spectroscopic data into a self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to molecular characterization.

Molecular Profile and Synthetic Considerations

A thorough understanding of the target molecule's synthesis is the first step in a logical structure elucidation campaign, as it informs the potential impurity profile that may be encountered.

Chemical Name: tert-butyl (1-isobutylpiperidin-4-yl)carbamate Molecular Formula: C₁₄H₂₈N₂O₂ Molecular Weight: 256.39 g/mol

Caption: Structure of this compound.

Overview of a Common Synthetic Pathway

A prevalent method for synthesizing the title compound is the reductive amination of 4-(N-BOC-amino)piperidine with isobutyraldehyde, followed by reduction, or direct N-alkylation with an isobutyl halide. Understanding this pathway is critical as it predicts likely impurities.

Caption: General synthetic and purification workflow.

Anticipated Process-Related Impurities

A robust analytical strategy must account for potential impurities stemming from the synthesis.

-

Unreacted Starting Material: Residual 4-(N-BOC-amino)piperidine is a primary impurity if the reaction does not go to completion.

-

Reagent Carryover: Excess isobutylating agent or byproducts from its decomposition.

-

Over-alkylation: While sterically hindered, reaction at the carbamate nitrogen is a theoretical possibility under harsh conditions.

-

Degradation Products: The tert-butoxycarbonyl (BOC) protecting group is labile to acid.[2] Inadvertent exposure to acidic conditions during workup or storage can lead to the formation of 1-isobutylpiperidin-4-amine.

Chromatographic Purity Assessment: The First Line of Inquiry

Before undertaking detailed spectroscopic analysis, the purity of the sample must be established. Co-eluting impurities can significantly confound spectral interpretation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this assessment.[3]

Recommended RP-HPLC Protocol

This method provides excellent separation of the non-polar target compound from more polar potential impurities like the de-BOC analogue or the starting material.

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving small organic molecules with moderate lipophilicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and MS compatibility.[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |

| Gradient | 20% B to 95% B over 15 min | A gradient is necessary to elute the lipophilic product while retaining and separating polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 210 nm | The carbamate moiety lacks a strong chromophore, requiring detection at low UV wavelengths. |

| Sample Prep | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the initial mobile phase conditions. |

Trustworthiness Check: The inclusion of a blank injection (solvent only) followed by the sample is crucial to ensure no carryover or system peaks are misinterpreted. Peak purity can be further assessed using a Diode Array Detector (DAD) to analyze spectra across the peak.

Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can serve as a valuable orthogonal method, particularly for identifying volatile or thermally stable impurities.[3] However, a critical consideration is the thermal lability of the BOC group.

Causality: High temperatures in the GC injection port can cause the BOC group to decompose, primarily through the loss of isobutylene, potentially leading to the misidentification of the parent compound as an impurity.[4] Therefore, a lower injection port temperature is advised.

| Parameter | Specification |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 220 °C (minimized) |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium, 1.2 mL/min |

| Detector | Mass Spectrometer (EI mode) |

Spectroscopic Analysis: The Core of Structure Elucidation

Once purity is confirmed chromatographically, a suite of spectroscopic techniques is employed to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information that acts as a molecular fingerprint. Electrospray Ionization (ESI) in positive ion mode is ideal for this compound due to the presence of basic nitrogen atoms.

Expected Data:

-

Molecular Ion: A prominent peak at m/z 257.22 corresponding to the protonated molecule [M+H]⁺. High-resolution MS (HRMS) should confirm the elemental composition C₁₄H₂₉N₂O₂⁺.

-

Key Fragmentation: The BOC group yields a highly characteristic fragmentation pattern. The facile loss of isobutylene (56 Da) from the protonated molecule is a hallmark of BOC-protected amines.[4][5]

-

m/z 201.16 ([M+H - C₄H₈]⁺): Loss of isobutylene.

-

m/z 157.17 ([M+H - C₅H₈O₂]⁺): Loss of the entire BOC group (100 Da).

-

m/z 84.08: A fragment corresponding to the isobutylpiperidine ring fragment.

-

Caption: Key ESI-MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structure elucidation, providing an unambiguous map of the carbon-hydrogen framework.[6][7]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: A 400 MHz or higher field spectrometer is recommended for adequate signal dispersion.[8]

-

Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (H-H correlation) and HSQC (C-H correlation).

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Group | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | Rationale |

| BOC (t-butyl) | ~1.45 (s, 9H) | ~28.5 (3C), ~79.0 (1C) | The 9 equivalent protons give a strong singlet. The quaternary carbon is characteristic.[9] |

| Isobutyl CH₃ | ~0.88 (d, 6H) | ~20.5 (2C) | Doublet due to coupling with the adjacent CH proton. |

| Isobutyl CH | ~1.75 (m, 1H) | ~26.0 (1C) | Multiplet due to coupling with both CH₃ and CH₂ groups. |

| Isobutyl CH₂ (N-CH₂) | ~2.10 (d, 2H) | ~63.0 (1C) | Alpha to nitrogen, thus deshielded. Doublet due to coupling with the CH. |

| Piperidine H4 (CH-N) | ~3.50 (m, 1H) | ~48.0 (1C) | Deshielded proton on the carbon bearing the BOC-amino group. |

| Piperidine H2/H6 (axial) | ~1.90 (m, 2H) | ~53.0 (2C) | Protons alpha to the ring nitrogen. |

| Piperidine H2/H6 (equatorial) | ~2.80 (m, 2H) | ~53.0 (2C) | Equatorial protons are typically deshielded relative to axial protons. |

| Piperidine H3/H5 (axial) | ~1.30 (m, 2H) | ~33.0 (2C) | Upfield piperidine ring protons. |

| Piperidine H3/H5 (equatorial) | ~1.80 (m, 2H) | ~33.0 (2C) | |

| Carbamate N-H | ~4.50 (br s, 1H) | N/A | Broad signal, may exchange with trace D₂O. |

| Carbamate C=O | N/A | ~155.0 (1C) | Characteristic carbonyl shift for a carbamate.[10] |

Self-Validation via 2D NMR:

-

COSY: Will confirm the spin system of the isobutyl group (CH coupling to CH₂ and CH₃) and the connectivity within the piperidine ring (H2 coupling to H3, H3 to H4, etc.).

-

HSQC: Unambiguously links each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.10 ppm will correlate with the carbon signal at ~63.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol (ATR-FTIR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure with the anvil.

-

Acquire the spectrum.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~3350 cm⁻¹ | N-H Stretch | Carbamate (N-H) | Confirms the presence of the secondary amine within the carbamate. |

| 2850-2960 cm⁻¹ | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Confirms the hydrocarbon backbone (piperidine and isobutyl groups). |

| ~1690 cm⁻¹ | C=O Stretch | Carbamate (BOC) | A very strong, sharp, and diagnostic peak for the BOC protecting group.[10][11] |

| ~1520 cm⁻¹ | N-H Bend | Carbamate (N-H) | Further evidence for the carbamate group. |

| ~1170 cm⁻¹ | C-O Stretch | Carbamate (t-butyl ether) | Characteristic stretch for the C-O bond of the BOC group. |

Integrated Analytical Workflow: A Holistic Approach

Caption: Integrated workflow for structure elucidation.

This systematic process ensures that purity is established before resources are committed to detailed spectroscopic analysis. The molecular weight from MS provides a crucial constraint for interpreting NMR and IR data. Finally, the detailed connectivity from NMR is cross-validated by the presence of expected functional groups in the IR spectrum, creating a closed-loop, self-validating system for absolute structural confirmation.

References

- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.

- Universidad de Chile. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

- Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.

- National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

- Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- ResearchGate. FTIR spectra of all prepared BOC-glycine and esters. (a) 1....

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Benchchem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidines for Drug Discovery

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the dynamic landscape of pharmaceutical research, precise data on the physical and chemical properties of novel chemical entities is paramount for successful drug design and development. This guide was intended to provide an in-depth technical overview of the physical properties of 4-(N-BOC-Amino)-1-isobutylpiperidine , also known as tert-butyl (1-isobutylpiperidin-4-yl)carbamate .

However, a comprehensive search of scientific literature, chemical supplier databases, and public chemical registries has revealed a significant lack of available data for this specific compound. It appears that this compound is not a commonly synthesized or commercially available molecule, and as such, its physical properties have not been characterized and reported in accessible literature.

It is crucial to distinguish the requested compound from structurally similar, yet distinct, molecules for which data is readily available. These include:

-

4-(N-BOC-Amino)piperidine (tert-butyl piperidin-4-ylcarbamate): This compound lacks the isobutyl group on the piperidine nitrogen.

-

4-Amino-1-BOC-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate): In this molecule, the BOC protecting group is on the piperidine nitrogen, and a free amino group is at the 4-position.

The presence of the isobutyl group on the piperidine nitrogen in the requested compound would significantly influence its physical properties, such as molecular weight, lipophilicity, melting point, boiling point, and solubility, rendering data from the aforementioned analogues unsuitable for accurate extrapolation.

While we cannot provide specific data for this compound at this time, we are committed to supporting your research endeavors. To that end, this guide will pivot to provide a foundational understanding of the key physical properties of the core piperidine scaffold and the influence of N-alkylation and BOC-protection. We will also outline the standard experimental protocols used to determine these properties, equipping you with the knowledge to characterize novel compounds like this compound in your own laboratories.

Section 1: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. Its saturated, six-membered ring structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

Section 2: The Role of the BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis.[1] Its bulkiness and electronic properties influence the solubility and crystallinity of the parent molecule. The BOC group is generally stable under basic conditions but can be readily cleaved under acidic conditions, a property that is instrumental in multi-step synthetic routes.

Section 3: Influence of N-Alkylation on Piperidine Properties

The introduction of an alkyl substituent, such as an isobutyl group, onto the piperidine nitrogen has a profound impact on the molecule's physical and chemical characteristics:

-

Basicity: N-alkylation increases the electron density on the nitrogen atom, thereby increasing its basicity (pKa). This can have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity: The addition of a hydrophobic alkyl chain, like isobutyl, increases the molecule's lipophilicity, as measured by its partition coefficient (logP). This can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity.

-

Solubility: Increased lipophilicity often correlates with decreased aqueous solubility. The overall solubility of the molecule will be a balance between the hydrophobicity of the isobutyl group and any polar functional groups present.

Section 4: Standard Experimental Protocols for Physicochemical Characterization

Should you synthesize or acquire this compound, the following standard experimental techniques would be employed to determine its key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. DSC is a highly accurate and reproducible method for determining the melting point and associated enthalpy of fusion.

Methodology:

-

A small, precisely weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Boiling Point Determination

Causality: The boiling point provides a measure of the volatility of a compound. For non-volatile or high-boiling point compounds, it is often determined under reduced pressure to prevent decomposition.

Methodology (Distillation):

-

The compound is placed in a distillation flask.

-

The apparatus is assembled for simple or fractional distillation.

-

The pressure is reduced to the desired level using a vacuum pump.

-

The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Solubility Assessment

Causality: Solubility in various solvents is a critical parameter for drug formulation and for designing appropriate conditions for chemical reactions and purification.

Methodology (Kinetic and Thermodynamic):

-

Kinetic Solubility: A high-concentration stock solution of the compound in a solvent like DMSO is serially diluted in the aqueous buffer of interest. The concentration at which precipitation is first observed (often detected by light scattering or turbidity) is the kinetic solubility.

-

Thermodynamic Solubility: An excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-48 hours) to ensure saturation. The resulting solution is then filtered or centrifuged, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV or LC-MS.

Purity and Identity Confirmation by HPLC and Mass Spectrometry

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture, thereby assessing the purity of a compound. Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming its identity.

Methodology (HPLC-MS):

-

A solution of the compound is prepared in a suitable solvent.

-

A small volume is injected onto an HPLC column (e.g., a C18 reversed-phase column).

-

The components are separated based on their differential partitioning between the mobile phase and the stationary phase.

-

The eluent from the HPLC column is introduced into the ion source of a mass spectrometer.

-

The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound.

Conclusion

While the specific physical properties of this compound remain uncharacterized in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for its investigation. The strategic importance of the piperidine scaffold, coupled with the predictable influence of N-alkylation and BOC protection, underscores the value of such characterization in the broader context of drug discovery and development. We encourage researchers who synthesize this novel compound to perform these fundamental analyses and contribute the findings to the scientific community.

References

-

Wikipedia Contributors. (2023, December 29). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

- Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.

-

Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes? Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(N-BOC-Amino)-1-isobutylpiperidine

Abstract

4-(N-BOC-Amino)-1-isobutylpiperidine, a key intermediate in pharmaceutical synthesis, requires precise handling and storage to maintain its chemical integrity. This guide provides a comprehensive overview of the compound's stability profile, detailing its sensitivity to thermal, hydrolytic, and photolytic stress. We present evidence-based recommendations for optimal storage conditions and safe handling procedures. Furthermore, this document outlines detailed experimental protocols for long-term and forced degradation studies, enabling researchers to validate and ensure the quality of this critical building block in drug development pipelines.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its derivatives serve as indispensable building blocks for creating novel therapeutics. This compound, also known as tert-butyl (1-isobutylpiperidin-4-yl)carbamate, is a valuable bifunctional intermediate. The tert-butyloxycarbonyl (BOC) protected amine at the C4 position and the isobutyl group on the ring nitrogen allow for sequential, site-selective modifications, making it a versatile component in multi-step syntheses.

The stability of such intermediates is paramount; degradation not only represents a loss of valuable material but also introduces impurities that can compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of this compound is therefore a critical, non-negotiable aspect of process development and quality control. This guide synthesizes data from chemical literature and supplier safety data sheets to provide a detailed framework for maintaining the compound's purity and stability.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage. The structure features a stable piperidine core, with the primary points of chemical reactivity being the acid- and heat-labile BOC-protecting group.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | tert-butyl (1-isobutylpiperidin-4-yl)carbamate | N/A |

| Molecular Formula | C₁₅H₃₀N₂O₂ | N/A |

| Molecular Weight | 270.42 g/mol | N/A |

| Appearance | Typically an off-white to pale yellow solid | [2] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water |[3][4] |

Note: Properties are for the specified compound or closely related analogs like 4-Amino-1-Boc-piperidine where specific data for the 1-isobutyl derivative is not published.

Core Stability Profile

The stability of this compound is primarily dictated by the integrity of the tert-butyloxycarbonyl (BOC) protecting group. This group is notoriously sensitive to acidic conditions and elevated temperatures.

Hydrolytic Stability & pH Effects

The C-O bond of the carbamate is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.

-

Acidic Conditions (pH < 5): The compound is highly unstable and will readily undergo deprotection.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can achieve complete cleavage at room temperature.[6]

-

Neutral Conditions (pH ≈ 7): The compound exhibits good stability.

-

Basic Conditions (pH > 8): The BOC group is generally stable under basic conditions, a key feature that allows for its use in orthogonal protection strategies.[7][8] Hydrolysis of the carbamate is not a significant degradation pathway under basic conditions.

Thermal Stability

High temperatures can induce the thermal cleavage of the BOC group, even in the absence of an acid catalyst.[9] This process typically requires temperatures significantly above ambient, often exceeding 100-150°C.[9][10] The decomposition pathway involves the formation of isobutylene and carbon dioxide, leaving the deprotected piperidine.[9] While significant thermal decomposition is unlikely under standard storage conditions, it is a critical consideration during chemical reactions that require heating.[11]

Photostability

While specific photostability data for this molecule is scarce, many organic compounds, including piperidine derivatives, can be sensitive to light, particularly UV radiation.[12] Prolonged exposure can lead to the formation of radical species and subsequent degradation. Therefore, protection from light is a prudent precautionary measure.

Oxidative Stability

The piperidine ring and its substituents are generally robust towards mild atmospheric oxidation. However, contact with strong oxidizing agents should be avoided as this can lead to N-oxidation or other undesired side reactions.

Recommended Storage and Handling

Based on the stability profile, a controlled environment is crucial for preserving the quality of this compound. The primary goals are to prevent acid-catalyzed hydrolysis and minimize exposure to heat and light.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

|---|---|---|---|

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes potential for slow thermal degradation and preserves long-term stability. | [12][13] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing potential hydrolysis and oxidation. | N/A |

| Container | Tightly sealed, amber glass vial or opaque container | Prevents exposure to moisture, air, and light. | [12] |

| Environment | Store in a cool, dry, well-ventilated area away from incompatible materials. | Standard best practice for chemical storage. |[12] |

Incompatible Materials

To prevent degradation, the compound must be stored away from:

-

Strong Acids: (e.g., HCl, H₂SO₄, TFA) - Will cause rapid deprotection.[5]

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Potential for uncontrolled reactions.

Safe Handling Practices

As a fine chemical, appropriate personal protective equipment (PPE) should be worn at all times.

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

General Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

Degradation Pathways and Impurity Profiling

The most probable degradation event is the loss of the BOC group. Monitoring for the appearance of the resulting free amine is the most direct way to assess the stability of a sample.

Caption: Primary degradation pathway via BOC cleavage.

Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring the purity of this compound. A stability-indicating method should be developed that can resolve the parent compound from its primary degradant, 4-amino-1-isobutylpiperidine, and any other potential impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.

Experimental Protocols for Stability Assessment

To empirically determine the shelf-life and degradation pathways, formal stability studies are required.

Protocol 1: Long-Term Stability Study

This protocol establishes the shelf-life under recommended storage conditions.

-

Sample Preparation: Aliquot the test material into multiple vials made of the intended long-term storage material (e.g., amber glass).

-

Storage: Place the vials in a calibrated stability chamber set to the recommended conditions (e.g., 5°C ± 3°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze a vial for appearance, purity (by a validated stability-indicating HPLC method), and identity.

-

Data Evaluation: Plot the purity versus time. The shelf-life is determined by the time at which the purity drops below a pre-defined specification (e.g., 95%).

Protocol 2: Forced Degradation (Stress Testing)

This study identifies likely degradation products and demonstrates the specificity of the analytical method.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH. The BOC group is expected to be stable.[7]

-

Oxidative Degradation: Dissolve the compound and treat with a solution of 3% hydrogen peroxide at room temperature. Monitor over 24 hours.

-

Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C) for several days. Dissolve and analyze at set intervals.

-

Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples against a control (unstressed) sample using HPLC and LC-MS to determine the percentage of degradation and identify the resulting products.

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. The primary chemical liability is the acid- and thermo-labile N-BOC group. Strict adherence to the recommended storage conditions—refrigeration (2-8°C), protection from light, and exclusion of moisture and acidic contaminants—is essential to ensure its long-term integrity. The implementation of systematic stability studies, including forced degradation, is a critical step in any research or development program to guarantee the quality and reliability of this important synthetic intermediate.

References

-

BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Thermal Methods for BOC Deprotection. ACS GCI. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]

-

Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

-

Kolis, S. P., et al. (2014). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

-

Pitre, S. P., et al. (2014). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. ACS Catalysis. [Link]

-

Singh, R. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. PubChem. [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Lee, Y. J., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics. [Link]

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. [Link]

-

Coldwell, M. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Cierpiał, T., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-1-Boc-piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to tert-Butyl (1-Isobutylpiperidin-4-yl)carbamate: Synthesis, Characterization, and Applications

Introduction: Defining a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of countless therapeutic agents.[1][2] Its conformational flexibility and the capacity for substitution at multiple positions make it an exceptionally adaptable framework for drug design.[3] This guide focuses on a specific, functionalized derivative: 4-(N-BOC-Amino)-1-isobutylpiperidine .

While this name is descriptive, the compound is more formally identified by its systematic IUPAC name: tert-butyl (1-isobutylpiperidin-4-yl)carbamate . This molecule is a bespoke synthetic intermediate, not a widely cataloged commercial chemical, hence the scarcity of common synonyms. Its structure features three key components: a central piperidine ring, an isobutyl group affixed to the ring nitrogen (N1), and a tert-butoxycarbonyl (BOC) protected amine at the C4 position. The BOC group is a crucial element, serving as a robust protecting group that allows for selective chemical manipulations at other sites before its clean removal under acidic conditions.[4][5]

This guide provides a field-proven perspective on the logical synthesis, comprehensive characterization, and strategic applications of this molecule, designed for researchers and professionals in drug development who rely on such building blocks to construct complex and novel pharmaceutical candidates.

Strategic Synthesis: Pathways to the Target Scaffold

The synthesis of tert-butyl (1-isobutylpiperidin-4-yl)carbamate can be approached via two primary, highly reliable methods. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Reductive Amination of a Ketone Precursor

Reductive amination is a robust and highly efficient one-pot method for forming C-N bonds.[6] This pathway is arguably the most direct approach, starting from the commercially available N-Boc-4-piperidone. The reaction involves the initial formation of an iminium ion intermediate between the ketone and isobutylamine, which is then reduced in situ to the desired tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7][8] Its mild nature and remarkable selectivity for reducing the iminium ion over the starting ketone prevent side reactions and lead to high yields of the target product.[9][10]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, add isobutylamine (1.1-1.2 eq).[8][11]

-

Imine Formation: Stir the mixture for 20-30 minutes to facilitate the formation of the intermediate iminium ion. For less reactive ketones or amines, a catalytic amount of acetic acid can be added to accelerate this step.[8]

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.[12]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl (1-isobutylpiperidin-4-yl)carbamate.

Route B: N-Alkylation of a Piperidine Precursor

An alternative strategy involves the direct alkylation of the piperidine nitrogen. This route begins with tert-butyl piperidin-4-ylcarbamate, which has a free secondary amine on the ring. This amine can be alkylated using an isobutyl halide, such as isobutyl bromide or iodide, in the presence of a non-nucleophilic base.

The base is critical for this reaction; its role is to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction.[13] Common bases for this purpose include potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA).

Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (2.0-3.0 eq).[13]

-

Alkylating Agent: Add isobutyl bromide (1.1-1.2 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until completion, as monitored by TLC or HPLC.[13]

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter. After concentrating the solvent under reduced pressure, purify the crude product via flash column chromatography to obtain the target compound.

| Parameter | Route A: Reductive Amination | Route B: N-Alkylation |

| Starting Materials | N-Boc-4-piperidone, Isobutylamine | tert-Butyl piperidin-4-ylcarbamate, Isobutyl bromide |

| Key Reagent | Sodium triacetoxyborohydride | Potassium carbonate or DIPEA |

| Conditions | Room temperature, mild | Room temperature or elevated, requires base |

| Advantages | One-pot procedure, high atom economy | Utilizes a different set of starting materials |

| Considerations | STAB is moisture-sensitive | Potential for over-alkylation (quaternization) |

Comprehensive Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized tert-butyl (1-isobutylpiperidin-4-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will provide key diagnostic signals. Protons on the isobutyl group will appear in the upfield region (~0.9-1.9 ppm), with the characteristic doublet for the two methyl groups and a multiplet for the methine proton. The piperidine ring protons will typically resonate between ~1.4 and 3.0 ppm. The protons on the carbons adjacent to the ring nitrogen will be shifted downfield. The large singlet for the nine equivalent protons of the BOC group will be a prominent feature around 1.45 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. The BOC group carbons will appear at ~28 ppm (methyls) and ~79-80 ppm (quaternary). The carbons of the isobutyl group and the piperidine ring will resonate in the aliphatic region (~20-60 ppm).[14][15]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound.

-

Expected Molecular Ion: The analysis should reveal a prominent protonated molecular ion [M+H]⁺.

-

Fragmentation Pattern: A characteristic fragmentation pattern involves the loss of the BOC group or parts of it. A common fragment corresponds to the loss of isobutylene (56 Da) from the BOC group, resulting in a [M-56+H]⁺ peak. Subsequent loss of CO₂ (44 Da) can also be observed.[16][17] Cleavage of the isobutyl group from the piperidine nitrogen is another possible fragmentation pathway.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound and for monitoring reaction progress.

-

Methodology: A reverse-phase C18 column is typically used.[19]

-

Mobile Phase: A gradient system of water and acetonitrile, often containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, provides excellent resolution.[4][19]

-

Detection: UV detection at a low wavelength (~210 nm) is suitable for detecting the carbamate chromophore.[19]

-

Analysis: The deprotected amine product will have a significantly shorter retention time than the BOC-protected starting material, making HPLC an excellent tool for monitoring deprotection reactions.[20]

Applications in Medicinal Chemistry and Drug Discovery